
N-Methyl-1,8-naphthalenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1,8-naphthalenediamine, also known as MNDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as materials science, organic chemistry, and biomedicine. MNDA is an aromatic diamine that possesses two primary amine groups and a methyl substituent on the naphthalene ring.
Mécanisme D'action
The exact mechanism of action of N-Methyl-1,8-naphthalenediamine is still not fully understood. However, it has been suggested that N-Methyl-1,8-naphthalenediamine induces apoptosis in cancer cells by activating the mitochondrial pathway. N-Methyl-1,8-naphthalenediamine has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and telomerase, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-Methyl-1,8-naphthalenediamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-Methyl-1,8-naphthalenediamine induces apoptosis in cancer cells by activating the mitochondrial pathway. N-Methyl-1,8-naphthalenediamine has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and telomerase, which are involved in DNA replication and cell division. In addition, N-Methyl-1,8-naphthalenediamine has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-1,8-naphthalenediamine has several advantages for lab experiments. It is readily available and relatively inexpensive. N-Methyl-1,8-naphthalenediamine can be easily synthesized using a simple reduction reaction. N-Methyl-1,8-naphthalenediamine is also stable under normal laboratory conditions. However, N-Methyl-1,8-naphthalenediamine has some limitations for lab experiments. N-Methyl-1,8-naphthalenediamine is toxic and can be harmful if not handled properly. N-Methyl-1,8-naphthalenediamine is also sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the study of N-Methyl-1,8-naphthalenediamine. In materials science, N-Methyl-1,8-naphthalenediamine can be used as a building block for the synthesis of new organic materials with unique properties. In organic chemistry, N-Methyl-1,8-naphthalenediamine can be used as a reagent for the synthesis of new organic compounds with potential applications in various fields. In biomedicine, N-Methyl-1,8-naphthalenediamine can be further studied for its potential as an anti-cancer agent and for the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion:
In conclusion, N-Methyl-1,8-naphthalenediamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-Methyl-1,8-naphthalenediamine can be synthesized using various methods, and it has been extensively studied for its potential applications in materials science, organic chemistry, and biomedicine. N-Methyl-1,8-naphthalenediamine induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the activity of certain enzymes. N-Methyl-1,8-naphthalenediamine has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of N-Methyl-1,8-naphthalenediamine, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
N-Methyl-1,8-naphthalenediamine can be synthesized through various methods, such as the reduction of 1,8-nitronaphthalene, the reaction of 1,8-dinitronaphthalene with methylamine, and the reaction of 1,8-diaminonaphthalene with formaldehyde and methylamine. However, the most common method for synthesizing N-Methyl-1,8-naphthalenediamine is through the reduction of 1,8-nitronaphthalene using a reducing agent, such as iron powder or tin(II) chloride.
Applications De Recherche Scientifique
N-Methyl-1,8-naphthalenediamine has been extensively studied due to its potential applications in various fields. In materials science, N-Methyl-1,8-naphthalenediamine has been used as a building block for the synthesis of various organic materials, such as conducting polymers, organic dyes, and organic semiconductors. In organic chemistry, N-Methyl-1,8-naphthalenediamine has been used as a reagent for the synthesis of various organic compounds, such as amino acids, peptides, and heterocycles. In biomedicine, N-Methyl-1,8-naphthalenediamine has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Nom du produit |
N-Methyl-1,8-naphthalenediamine |
|---|---|
Formule moléculaire |
C11H12N2 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
1-N-methylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C11H12N2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7,13H,12H2,1H3 |
Clé InChI |
GMFBJMWDZRKXQD-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC2=C1C(=CC=C2)N |
SMILES canonique |
CNC1=CC=CC2=C1C(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



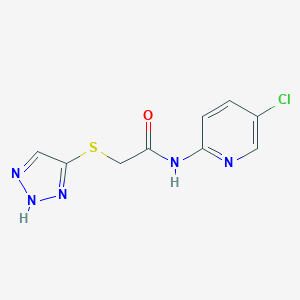
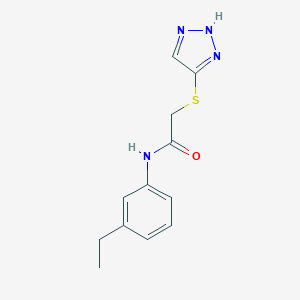
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B249425.png)
![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)
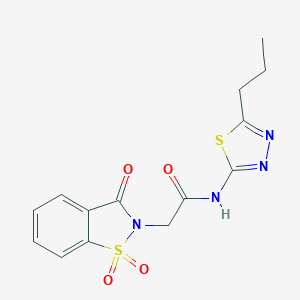

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)
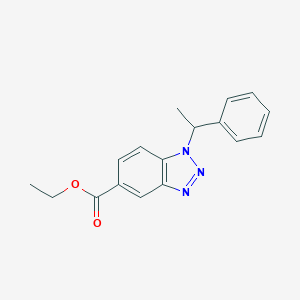
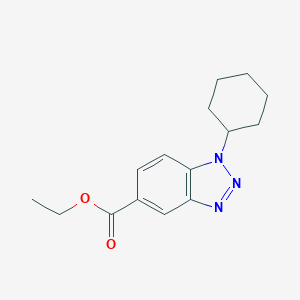
![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)
![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)

